N-benzylthiophene-2-carboxamide N-benzylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 10354-43-5
VCID: VC10587706
InChI: InChI=1S/C12H11NOS/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC=CS2
Molecular Formula: C12H11NOS
Molecular Weight: 217.29 g/mol

N-benzylthiophene-2-carboxamide

CAS No.: 10354-43-5

Cat. No.: VC10587706

Molecular Formula: C12H11NOS

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

N-benzylthiophene-2-carboxamide - 10354-43-5

CAS No. 10354-43-5
Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
IUPAC Name N-benzylthiophene-2-carboxamide
Standard InChI InChI=1S/C12H11NOS/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
Standard InChI Key WCGCLWNPEQTVSG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=CS2
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=CS2

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzylthiophene-2-carboxamide consists of a thiophene heterocycle (a five-membered ring containing sulfur) linked to a benzyl group (-CH₂C₆H₅) and a carboxamide functional group (-CONH₂). The planar thiophene ring contributes to π-π stacking interactions, while the benzyl moiety enhances lipophilicity, influencing solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₁NOS
Molecular Weight217.29 g/mol
CAS Registry Number10354-43-5
SolubilityModerate in organic solvents
StabilityStable under ambient conditions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) studies reveal distinct proton environments:

  • ¹H NMR (CDCl₃): δ 7.34 (m, 2H, aromatic), 7.19 (m, 4H, benzyl), 4.42 (d, J = 5.87 Hz, 2H, CH₂Ph) .

  • ¹³C NMR: Peaks at 165.2 ppm (C=O) and 140.1 ppm (thiophene C-S) .

Synthesis Methodologies

Catalytic Coupling with Zirconium Oxo Clusters

A common method involves reacting thiophene-2-carboxylic acid with benzylamine in the presence of a zirconium oxo cluster catalyst. This approach achieves yields up to 75% after purification via column chromatography. The reaction proceeds via activation of the carboxylic acid group, facilitating nucleophilic attack by benzylamine.

Chloride-Mediated Acylation

An alternative route employs thiophene-2-carbonyl chloride and benzylamine in dichloromethane, with triethylamine as a base. This method reported a 69% yield after refluxing for 24 hours :

Thiophene-2-carbonyl chloride + BenzylamineEt3N, CH2Cl2N-Benzylthiophene-2-carboxamide\text{Thiophene-2-carbonyl chloride + Benzylamine} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{N-Benzylthiophene-2-carboxamide}

Table 2: Comparison of Synthesis Methods

MethodCatalystYield (%)Purification
Zirconium oxo clusterZrO cluster75Column chromatography
Chloride-mediatedTriethylamine69Filtration, washing

Biological Activities and Mechanisms

Neurobiological Implications

Compounds with carboxamide groups, such as N-phenylbenzofuran-2-carboxamide, accelerate Aβ42 fibrillogenesis, a process linked to Alzheimer’s disease. In vitro assays demonstrate that these analogs promote amyloid aggregation by 1.5–4.7-fold, reducing neuronal cytotoxicity (cell viability: 74% vs. 20% in controls) . Molecular docking suggests interactions with Aβ42 oligomers, potentially redirecting aggregation pathways .

Research Applications and Recent Advances

Drug Discovery

N-Benzylthiophene-2-carboxamide serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its carboxamide group enables hydrogen bonding with target proteins, as shown in molecular dynamics simulations.

Material Science

The compound’s conjugated thiophene system makes it a candidate for organic semiconductors. Theoretical studies predict a bandgap of 3.2 eV, suitable for photovoltaic applications .

Future Directions

  • Biological Screening: Expanded in vivo toxicity and efficacy studies.

  • Synthetic Optimization: Exploring green chemistry approaches (e.g., microwave-assisted synthesis).

  • Structure-Activity Relationships: Modifying the benzyl group to enhance bioavailability.

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